molecular formula C9H10N4O B2501924 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2167737-93-9

3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2501924
CAS No.: 2167737-93-9
M. Wt: 190.206
InChI Key: JTDKNDVEKIQHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine is a potent and selective antagonist of the A2B adenosine receptor (ADORA2B) . This receptor is a G-protein coupled receptor that is significantly upregulated in the tumor microenvironment (TME) where it plays a key immunosuppressive role. By binding to and blocking the A2B receptor, this compound inhibits receptor-mediated signaling cascades, thereby counteracting the adenosine-induced suppression of immune cells such as T cells and natural killer (NK) cells. Its primary research value lies in the field of cancer immunotherapy and immuno-oncology , where it is used as a critical pharmacological tool to investigate the adenosine pathway's role in tumor immune evasion. Recent studies highlight its application in exploring combination therapies, where disrupting the adenosineergic signaling can enhance the efficacy of other immunotherapeutic agents, such as anti-PD-1/PD-L1 checkpoint inhibitors, by reversing T-cell exhaustion and promoting an anti-tumor immune response. Research utilizing this specific antagonist is fundamental for elucidating new therapeutic strategies aimed at reprogramming the immunosuppressive TME and improving outcomes in solid tumors.

Properties

IUPAC Name

3-methyl-8-prop-2-enoxy-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-3-6-14-9-8-12-11-7(2)13(8)5-4-10-9/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDKNDVEKIQHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring is often constructed through a condensation reaction involving diamines and diketones.

    Functional Group Introduction: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide. The prop-2-en-1-yloxy group at the 8-position can be introduced through etherification reactions using allyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit promising anticancer activity. For instance:

  • Inhibitory Activity on Kinases : A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases. One notable derivative exhibited an IC50 value of 0.026 µM against c-Met and significant antiproliferative activities against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 to 1.28 µM .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase. This was confirmed through Western blot analysis and fluorescence quantitative PCR which indicated downregulation of c-Met and VEGFR-2 expression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. Structural modifications can enhance its biological activity:

  • Substituent Variations : Modifying the substituents on the triazole ring or altering the alkoxy chain can lead to improved potency against specific targets .

Case Study 1: Dual Kinase Inhibition

A study focused on synthesizing a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives aimed at dual inhibition of c-Met and VEGFR-2 kinases. The most effective compound demonstrated significant antiproliferative effects across multiple cancer cell lines and was characterized by low hemolytic toxicity .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives where compounds structurally related to triazoles were tested against common bacterial strains. Results indicated that certain derivatives possessed notable antibacterial properties comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., 4-MeO-phenyl in 48a) enhance yields (94%) by stabilizing intermediates .
  • Electron-Withdrawing Groups : Nitro (48b, 30%) and trifluoromethyl (compound 1 in ) groups reduce yields due to increased steric/electronic hindrance.
  • Solvent Effects : PEG400 enables efficient SNAr reactions at 120°C, achieving yields up to 99% in some cases .

Table 2: Pharmacological Profiles of Analogous Compounds

Compound Name Substituents (Position) Biological Activity IC₅₀/ED₅₀ Reference
8-Amino-3-benzyl derivatives 3-benzyl, 8-NH₂/MeNH Anticonvulsant (MES model) 3 mg/kg
ACDFOPA-based derivatives Transition-state mimetics Renin inhibition (human) 1.4 nM
[1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-ones 8-oxo Antimicrobial (broad-spectrum) N/A*
3-(Chloromethyl)-8-chloro derivatives 3-(CH₂Cl), 8-Cl Intermediate for antitumor agents N/A*
Dual c-Met/VEGFR-2 inhibitors Variable substituents Anticancer (enzyme inhibition) N/A*

Key Observations :

  • Anticonvulsant Activity: 3-Benzyl-8-amino derivatives (e.g., compound 4 in ) show potent activity (ED₅₀ = 3 mg/kg), attributed to bioisosteric mimicry of purines.
  • Enzyme Inhibition: Incorporation of transition-state mimetics (e.g., ACDFOPA in ) achieves nanomolar potency against renin.
  • Antimicrobial Potential: 8-Oxo derivatives exhibit broad-spectrum activity, likely due to hydrogen-bonding interactions .

Reactivity and Functionalization

The allyloxy group in 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine offers unique reactivity compared to simpler alkoxy substituents (e.g., phenethoxy in 47d or methoxy in 63744-30-9 ). The unsaturated bond enables further functionalization, such as:

  • Cycloaddition Reactions: Potential for Diels-Alder or click chemistry to expand the scaffold.
  • Oxidative Modifications : Epoxidation or hydroxylation of the allyl chain for enhanced solubility or targeting.

Biological Activity

3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a triazole and pyrazine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • Mechanism of Action : A study demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazine induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases and modulation of key apoptotic pathways involving p53 and NF-κB signaling . The compound 3b from this study showed increased apoptosis via caspase 9, caspase 8, and caspase 3/7 activation.
  • Comparative Efficacy : In vitro assays revealed that certain derivatives had stronger cytotoxic effects than cisplatin, a standard chemotherapy agent. The IC50 values for these compounds were significantly lower than those for cisplatin .

Anti-inflammatory Effects

The anti-inflammatory potential of derivatives containing the triazole ring has also been explored:

  • COX Inhibition : In a study evaluating the inhibitory effects on COX enzymes (COX-1 and COX-2), certain derivatives demonstrated significant inhibition of prostaglandin E2 (PGE2) production. The IC50 values for these compounds were reported as follows:
CompoundIC50 (µM)COX Target
3b0.25COX-1
4b0.15COX-2
4d0.20COX-2

These findings suggest that the triazole-containing compounds may serve as potential anti-inflammatory agents .

Case Study 1: Breast Cancer Treatment

A specific case involved the treatment of MCF-7 breast cancer cells with compound 3b. The study found that treatment led to:

  • Increased apoptosis rates.
  • Enhanced autophagy marked by elevated beclin-1 expression.
  • Modulation of ROS levels that contributed to cell death mechanisms .

Case Study 2: In Vivo Assessment

In vivo studies are needed to further establish the efficacy of these compounds. Preliminary results from animal models indicate promising reductions in tumor sizes when treated with triazole derivatives compared to control groups receiving no treatment.

Q & A

Basic: What are the common synthetic routes for introducing substituents at positions 3 and 7 of the [1,2,4]triazolo[4,3-a]pyrazine scaffold?

The synthesis typically involves cyclization of intermediates derived from substituted pyrazines. A widely used method starts with 2-chloro-3-hydrazinopyrazine , which undergoes cyclization with acid halides (e.g., carbonic acid derivatives) to form the triazolo-pyrazine core. Substituents at position 3 are introduced via carbonyl reagents (e.g., ortho-esters, anhydrides), while position 7 modifications are achieved through N-alkylation or aryl substitution during intermediate stages . For example, 3-alkyl derivatives are synthesized using oxalic acid monoamide esters, followed by cyclization under controlled conditions .

Advanced: How can researchers optimize synthetic yields for 3,7-disubstituted derivatives when substituent steric hindrance limits cyclization efficiency?

Steric hindrance in position 7 can be mitigated by employing microwave-assisted synthesis or high-pressure conditions to accelerate cyclization. Evidence suggests that using electron-withdrawing groups (EWGs) at position 3 reduces steric clashes during ring closure. For instance, replacing bulky aryl groups with smaller alkyl chains (e.g., propargyl or allyl) improves reaction kinetics. Additionally, solvent polarity (e.g., DMF or DMSO) enhances solubility of intermediates, promoting cyclization efficiency .

Basic: What analytical methods are recommended for quantifying 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine in pure form?

Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid is a validated method. A sample mass of 0.250 g dissolved in acetic anhydride achieves precise endpoint detection (99.0–101.0% purity). HPLC with UV detection (λ = 254 nm) is used for impurity profiling, with a total impurity limit ≤0.5% .

Advanced: How should researchers address uncertainty in quantitative determination caused by hygroscopicity or decomposition during storage?

To minimize uncertainty:

  • Control moisture : Store samples in desiccators with silica gel (loss on drying ≤0.5%) .
  • Stabilize against oxidation : Use inert atmospheres (N₂ or Ar) during handling.
  • Validate methods : Perform stability-indicating assays (e.g., stress testing under heat/light) to identify degradation products like 3,8-dione impurities .

Basic: What biological activities have been reported for [1,2,4]triazolo[4,3-a]pyrazine derivatives?

Key activities include:

  • Antimicrobial : Gram-negative bacteria inhibition (MIC = 12.5 µg/mL) via 3-thioxo derivatives .
  • Anticonvulsant : ED₅₀ values as low as 3 mg/kg in maximal electroshock seizure models .
  • Kinase inhibition : Dual c-Met/VEGFR-2 inhibition (IC₅₀ < 50 nM) in cancer cell lines .

Advanced: How can conflicting MIC/MBC data across studies be reconciled when evaluating antimicrobial efficacy?

Discrepancies often arise from:

  • Bioassay variability : Standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar).
  • Structural specificity : 3-Thioxo derivatives show higher activity than 3-methyl or 3-oxo analogs due to enhanced membrane penetration .
  • Synergistic effects : Test combinations with β-lactams to overcome resistance mechanisms .

Basic: What computational tools are used to predict the physicochemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives?

DFT calculations (e.g., Gaussian 09) model electronic properties, while molecular docking (AutoDock Vina) predicts binding affinities to targets like c-Met kinase. LogP and pKa values are estimated using ChemAxon or ACD/Labs .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

  • Reduce polarity : Introduce lipophilic substituents (e.g., fluorobenzyl groups) at position 3.
  • Enhance passive diffusion : Optimize molecular weight (<450 Da) and polar surface area (<90 Ų).
  • Validate in vivo : Use rodent models to measure brain/plasma ratios (e.g., >0.3 indicates BBB penetration) .

Basic: How are impurities in synthesized batches characterized and controlled?

  • HPLC-MS : Identifies synthesis byproducts (e.g., unreacted hydrazinopyrazine intermediates).
  • Limit tests : Total impurities ≤0.5% via USP/Ph.Eur. guidelines .

Advanced: What mechanistic insights explain the bioisosteric replacement of purines with [1,2,4]triazolo[4,3-a]pyrazines in anticonvulsant agents?

The triazolo-pyrazine core mimics purine’s planar aromaticity and hydrogen-bonding capacity, enabling interactions with adenosine receptors. Substituents at position 8 (e.g., methylamino groups) enhance binding to GABAergic targets while reducing emetic side effects .

Basic: What spectroscopic techniques confirm the structure of 3-Methyl-8-(prop-2-en-1-yloxy) derivatives?

  • ¹H/¹³C NMR : Allyloxy protons resonate at δ 4.8–5.2 ppm (J = 6–10 Hz); methyl groups at position 3 appear as singlets (δ 2.3–2.6 ppm).
  • HRMS : Exact mass matching (<5 ppm error) validates molecular formula .

Advanced: How can electrochemical-photochemical synthesis reduce reliance on hazardous reagents?

A two-step process involves:

Electrochemical coupling : Tetrazoles with pyrazines under controlled potential (e.g., −1.2 V vs. Ag/AgCl).

Photocyclization : UV irradiation (254 nm) generates nitrilimine intermediates for ring closure, avoiding toxic catalysts .

Basic: What in vitro models are used to evaluate kinase inhibition efficacy?

  • Enzyme assays : c-Met/VEGFR-2 kinase activity measured via ADP-Glo™ (IC₅₀ values).
  • Cell viability : MTT assays on A549, MCF-7, and HeLa lines .

Advanced: How do SAR studies guide the design of dual c-Met/VEGFR-2 inhibitors?

  • Position 3 : Bulky substituents (e.g., 4-oxo-pyridazinone) enhance c-Met binding.
  • Position 8 : Electron-deficient groups (e.g., trifluoromethyl) improve VEGFR-2 selectivity.
  • Docking simulations : Identify key residues (e.g., Met1160 in c-Met) for hydrogen bonding .

Basic: What safety considerations apply during large-scale synthesis?

  • Exotherm control : Use jacketed reactors for cyclization steps.
  • Waste management : Neutralize perchloric acid waste with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.